molecular formula C24H18N2O3 B8090791 6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile

6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B8090791
M. Wt: 382.4 g/mol
InChI Key: YWIOJJLOZSGDLS-UHFFFAOYSA-N
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Description

6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features two benzyloxy groups at the 6 and 7 positions, a carbonitrile group at the 3 position, and a keto group at the 4 position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable quinoline precursor.

    Benzyloxy Group Introduction: The 6 and 7 positions of the quinoline ring are functionalized with benzyloxy groups through nucleophilic substitution reactions.

    Carbonitrile Group Introduction: The carbonitrile group is introduced at the 3 position via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

    Oxidation: The final step involves the oxidation of the 4 position to form the keto group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the quinoline ring or the benzyloxy groups.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium cyanide, potassium cyanide for cyanation; various nucleophiles for substitution reactions.

Major Products

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 6,7-Bis(benzyloxy)-4-hydroxy-1,4-dihydroquinoline-3-carbonitrile.

    Substitution: Formation of quinoline derivatives with different substituents at the 6 and 7 positions.

Scientific Research Applications

6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Material Science: Investigated for its potential use in organic electronics and as a building block for complex organic materials.

Mechanism of Action

The mechanism of action of 6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzyloxy groups can enhance its binding affinity to biological targets.

    Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Similar structure but with methoxy groups instead of benzyloxy groups.

    6,7-Dihydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Hydroxy groups instead of benzyloxy groups.

    4-Oxo-1,4-dihydroquinoline-3-carbonitrile: Lacks the benzyloxy groups.

Uniqueness

6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is unique due to the presence of benzyloxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance lipophilicity, improve membrane permeability, and increase binding affinity to biological targets compared to similar compounds without benzyloxy groups.

Properties

IUPAC Name

4-oxo-6,7-bis(phenylmethoxy)-1H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c25-13-19-14-26-21-12-23(29-16-18-9-5-2-6-10-18)22(11-20(21)24(19)27)28-15-17-7-3-1-4-8-17/h1-12,14H,15-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIOJJLOZSGDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=O)C(=CN3)C#N)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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